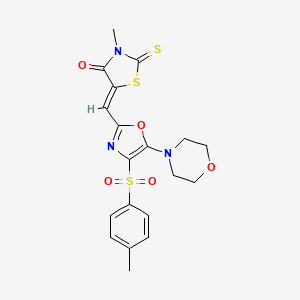![molecular formula C24H25N5O3 B2434159 2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(p-tolyl)acetamide CAS No. 1358053-43-6](/img/structure/B2434159.png)
2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(p-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(p-tolyl)acetamide is an organic compound that belongs to the pyrazolopyrimidinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
First Approach
Reactants: : Benzyl bromide, ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrazolo[4,3-d]pyrimidine-5-carboxylate, and p-toluidine.
Conditions: : Solvent such as ethanol; base like potassium carbonate.
Process: : Combine reactants under reflux conditions, followed by purification using column chromatography.
Second Approach
Reactants: : 3-methyl-4-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-5-carboxylic acid, benzyl bromide, and N-(p-tolyl)acetamide.
Conditions: : Solvent such as dimethylformamide; catalyst such as triethylamine.
Process: : Stirring at room temperature followed by crystallization.
Industrial Production Methods
For large-scale production, flow chemistry techniques are employed. Utilizing continuous flow reactors ensures consistent quality and higher yield. Solvent recycling and in-line purification systems enhance the environmental sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation
Reagents: Potassium permanganate.
Products: Oxidized derivatives with additional functional groups like carboxylic acids.
Reduction
Reagents: Sodium borohydride.
Products: Reduced derivatives, often altering the compound's bioactivity.
Substitution
Reagents: Halogenating agents like bromine.
Products: Brominated derivatives enhancing reactivity or bioactivity.
Major Products
Depending on the reaction conditions and reagents, major products can include various substituted pyrazolopyrimidinones with altered physicochemical properties.
Scientific Research Applications
Chemistry
Catalysis: : Acts as a catalyst in organic reactions due to its stable structure.
Material Science: : Used in the synthesis of advanced polymers and materials.
Biology
Enzyme Inhibition: : Functions as an inhibitor in enzyme-linked assays, aiding in the study of enzyme mechanisms.
Signal Transduction: : Investigates cellular signaling pathways.
Medicine
Pharmaceutical Research: : Explored as a lead compound in drug discovery, especially for its potential antiviral and anticancer properties.
Industry
Agriculture: : Develops novel pesticides and herbicides.
Cosmetics: : Adds functional ingredients in cosmetic formulations.
Mechanism of Action
The compound exerts its effects primarily through enzyme inhibition, binding to active sites, and blocking substrate access. It affects molecular targets such as kinases and proteases, disrupting normal cellular processes and leading to therapeutic effects in disease models.
Comparison with Similar Compounds
Similar Compounds
2-ethyl-6-benzyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine: .
3-methyl-1-ethyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine: .
N-(p-tolyl)-3-methyl-4-oxo-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine-5-carboxamide: .
Uniqueness
What sets 2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(p-tolyl)acetamide apart is its enhanced stability and higher bioavailability, making it more effective in various applications compared to similar compounds.
This comprehensive profile highlights the multifaceted nature of this compound, from its synthetic strategies to its broad research and industrial applications.
Properties
IUPAC Name |
2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c1-4-29-22-21(17(3)26-29)27(15-20(30)25-19-12-10-16(2)11-13-19)24(32)28(23(22)31)14-18-8-6-5-7-9-18/h5-13H,4,14-15H2,1-3H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKYDWZWGJPDFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-[1-benzoyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2434076.png)
![2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/new.no-structure.jpg)

![1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2434082.png)
![8-ethoxy-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2434083.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B2434084.png)
![4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]butanamide](/img/structure/B2434085.png)
![N-(3,4-dimethoxyphenethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2434088.png)


![2-amino-N-(3-ethoxypropyl)-1-phenethyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2434091.png)

![9,11-Dibromo-5,6-dihydrobenzo[c]acridine](/img/structure/B2434096.png)
![5-(furan-2-yl)-1-methyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2434097.png)
